molecular formula C17H16FNO3 B1427427 Methyl 3-[4-(dimethylcarbamoyl)phenyl]-2-fluorobenzoate CAS No. 1381944-34-8

Methyl 3-[4-(dimethylcarbamoyl)phenyl]-2-fluorobenzoate

Cat. No.: B1427427
CAS No.: 1381944-34-8
M. Wt: 301.31 g/mol
InChI Key: LOVCCNFPNFQVGE-UHFFFAOYSA-N
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Description

Methyl 3-[4-(dimethylcarbamoyl)phenyl]-2-fluorobenzoate is a chemical compound with the molecular formula C17H16FNO3 It is known for its unique structure, which includes a dimethylcarbamoyl group and a fluorine atom attached to a benzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-[4-(dimethylcarbamoyl)phenyl]-2-fluorobenzoate typically involves the reaction of 3-(4-(dimethylcarbamoyl)phenyl)-2-fluorobenzoic acid with methanol in the presence of a catalyst. The reaction conditions often include refluxing the mixture to ensure complete esterification. The product is then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale esterification processes. These processes are optimized for high yield and purity, often using automated systems to control reaction parameters such as temperature, pressure, and catalyst concentration.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[4-(dimethylcarbamoyl)phenyl]-2-fluorobenzoate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The fluorine atom and carbamoyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Methyl 3-[4-(dimethylcarbamoyl)phenyl]-2-fluorobenzoate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: This compound can be used in studies involving enzyme inhibition or protein binding.

    Industry: It may be used in the production of specialty chemicals or materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 3-[4-(dimethylcarbamoyl)phenyl]-2-fluorobenzoate involves its interaction with molecular targets such as enzymes or receptors. The dimethylcarbamoyl group can form hydrogen bonds or electrostatic interactions with target molecules, while the fluorine atom can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-[4-(dimethylcarbamoyl)phenyl]-4-fluorobenzoate: This compound has a similar structure but with the fluorine atom in a different position.

    Methyl 3-[4-(dimethylcarbamoyl)phenyl]-3-fluorobenzoate: Another isomer with the fluorine atom in the meta position.

Uniqueness

Methyl 3-[4-(dimethylcarbamoyl)phenyl]-2-fluorobenzoate is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position of the fluorine atom and the presence of the dimethylcarbamoyl group contribute to its distinct properties compared to other similar compounds.

Properties

IUPAC Name

methyl 3-[4-(dimethylcarbamoyl)phenyl]-2-fluorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16FNO3/c1-19(2)16(20)12-9-7-11(8-10-12)13-5-4-6-14(15(13)18)17(21)22-3/h4-10H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOVCCNFPNFQVGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=CC=C(C=C1)C2=C(C(=CC=C2)C(=O)OC)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90743030
Record name Methyl 4'-(dimethylcarbamoyl)-2-fluoro[1,1'-biphenyl]-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90743030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1381944-34-8
Record name [1,1′-Biphenyl]-3-carboxylic acid, 4′-[(dimethylamino)carbonyl]-2-fluoro-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1381944-34-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 4'-(dimethylcarbamoyl)-2-fluoro[1,1'-biphenyl]-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90743030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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